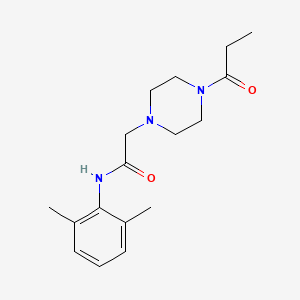
S2Fbw2L7Y8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide , also known by its identifier S2Fbw2L7Y8 , is a synthetic organic molecule with the molecular formula C17H25N3O2 . This compound is characterized by its piperazineacetamide core, substituted with a 2,6-dimethylphenyl group and a 1-oxopropyl group. It is achiral and has a molecular weight of 303.3993 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide typically involves the reaction of 2,6-dimethylphenylamine with 1-piperazineacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide: shares structural similarities with other piperazine derivatives.
N-(2,6-Dimethylphenyl)-4-(1-oxopropyl)-1-piperazineacetamide: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Uniqueness:
Eigenschaften
CAS-Nummer |
1097567-91-3 |
|---|---|
Molekularformel |
C17H25N3O2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(4-propanoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(22)20-10-8-19(9-11-20)12-15(21)18-17-13(2)6-5-7-14(17)3/h5-7H,4,8-12H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
HCNCXWIXXGOAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
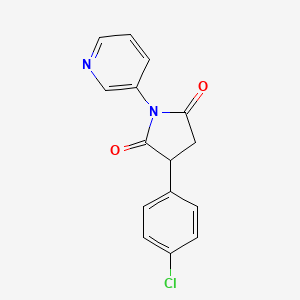
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
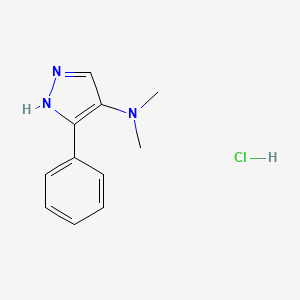
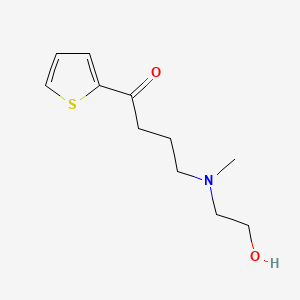
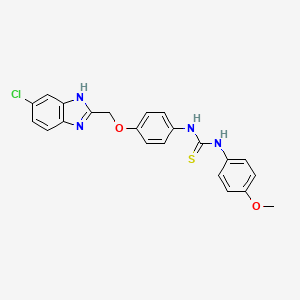
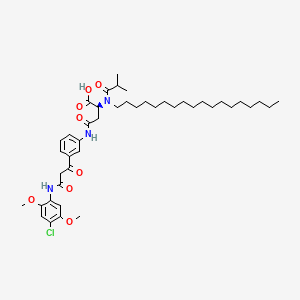
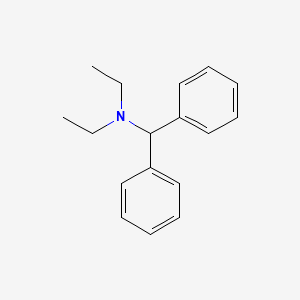
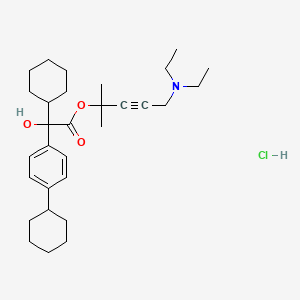
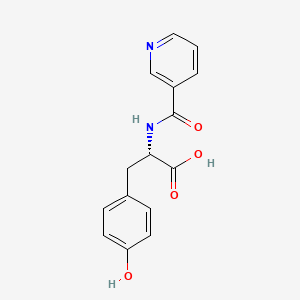
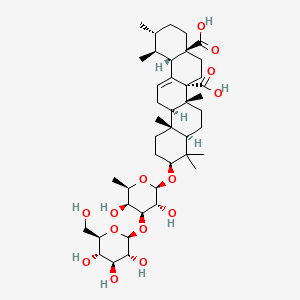

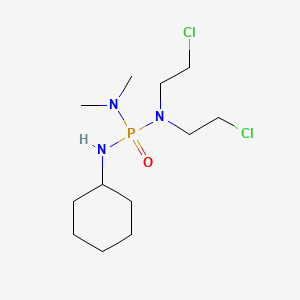
![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
